3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
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Overview
Description
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a heterocyclic compound that contains both chlorine and iodine substituents on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazole precursor followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different halogens or other functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of new materials with unique properties, such as conductivity or fluorescence.
Biological Studies: Researchers may use it to study the effects of halogenated pyrazoles on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity, while the trimethylsilyl group can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-iodopyrazole: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
3-Bromo-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole: Substitution of chlorine with bromine can lead to different chemical properties and reactivity.
Uniqueness
3-Chloro-5-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to the combination of chlorine, iodine, and trimethylsilyl groups on the pyrazole ring
Properties
Molecular Formula |
C9H16ClIN2OSi |
---|---|
Molecular Weight |
358.68 g/mol |
IUPAC Name |
2-[(3-chloro-5-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C9H16ClIN2OSi/c1-15(2,3)5-4-14-7-13-9(11)6-8(10)12-13/h6H,4-5,7H2,1-3H3 |
InChI Key |
FMGOGZHQFZWQGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=N1)Cl)I |
Origin of Product |
United States |
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